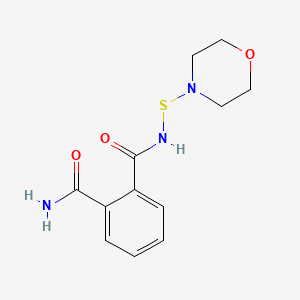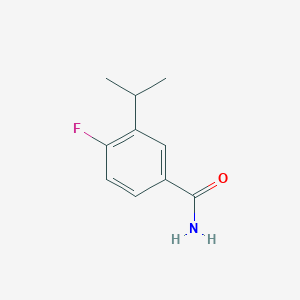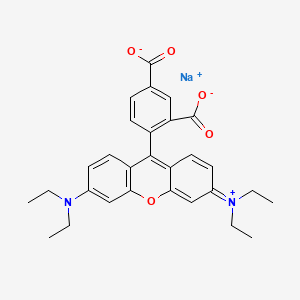
Dibenzyl acetamidopropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl acetamidopropanedioate typically involves the reaction of acetamidopropanedioic acid with benzyl alcohol in the presence of a dehydrating agent. One common method is the esterification reaction, where acetamidopropanedioic acid is reacted with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
化学反应分析
Types of Reactions
Dibenzyl acetamidopropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzyl carboxylic acid derivatives, while reduction with NaBH4 can produce benzyl alcohol derivatives .
科学研究应用
Dibenzyl acetamidopropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of dibenzyl acetamidopropanedioate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic pathways. The benzyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Dibenzyl malonate: Similar structure but with malonic acid as the core.
Dibenzyl succinate: Contains succinic acid instead of acetamidopropanedioic acid.
Dibenzyl oxalate: Derived from oxalic acid.
Uniqueness
Dibenzyl acetamidopropanedioate is unique due to the presence of the acetamido group, which can participate in hydrogen bonding and other interactions. This feature distinguishes it from other dibenzyl esters and can influence its reactivity and biological activity .
属性
CAS 编号 |
51887-51-5 |
|---|---|
分子式 |
C19H19NO5 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
dibenzyl 2-acetamidopropanedioate |
InChI |
InChI=1S/C19H19NO5/c1-14(21)20-17(18(22)24-12-15-8-4-2-5-9-15)19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,20,21) |
InChI 键 |
NPGCZPNVOKJINN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



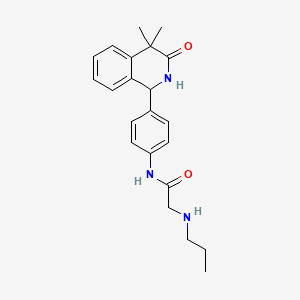



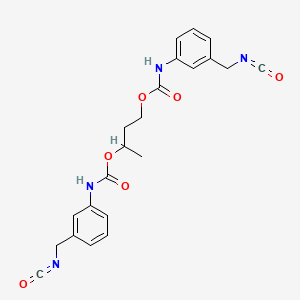
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
